N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-7-8-18-13(10)12(16)9-15-14(17)11-5-3-2-4-6-11/h2-8,12,16H,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDLZOZCNQPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide centers on two key steps:
- Preparation of 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine :
- Thiophene Aldehyde Derivatization : 3-Methylthiophene-2-carbaldehyde undergoes a nitroaldol (Henry) reaction with nitromethane in the presence of a base (e.g., K₂CO₃) to form β-nitro alcohol intermediates. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the primary amine precursor.
- Alternative Pathway : Grignard addition of 3-methylthiophen-2-ylmagnesium bromide to ethylene oxide, followed by oxidation and reductive amination, provides an alternative route to the amine intermediate.
- Amide Bond Formation :
- The amine reacts with benzoyl chloride or activated benzoyl derivatives (e.g., benzotriazole esters) under Schotten-Baumann conditions or via coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF). Triethylamine (Et₃N) is typically employed as a base to neutralize HCl byproducts.
Representative Reaction Scheme :
$$
\text{3-Methylthiophene-2-carbaldehyde} \xrightarrow{\text{Nitroaldol}} \text{β-Nitro Alcohol} \xrightarrow{\text{Hydrogenation}} \text{Amine Intermediate} \xrightarrow{\text{HBTU/Et₃N}} \text{this compound}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Solvent Selection : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates. For instance, DMF at 0°C achieved 88% yield in analogous benzamide syntheses.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide coupling, while room temperature is sufficient for nitroaldol reactions.
Catalytic Systems
- Nitroaldol Reaction : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of nitromethane, enabling nucleophilic attack on the aldehyde.
- Amide Coupling : HBTU with Et₃N outperforms traditional carbodiimides (e.g., DCC) by reducing racemization and improving yields (up to 93% in optimized cases).
Table 1: Comparative Yields Under Varied Conditions
| Condition | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| HBTU, Et₃N | DMF | 0°C | 88 | |
| DCC, DMAP | THF | 25°C | 65 | |
| Schotten-Baumann | H₂O/Et₂O | 0°C | 72 |
Characterization and Analytical Data
Spectroscopic Confirmation
- Infrared (IR) Spectroscopy :
- Nuclear Magnetic Resonance (NMR) :
Chromatographic Purification
- Flash chromatography (hexane/EtOAc, 3:1) isolates the product with >95% purity.
- High-performance liquid chromatography (HPLC) retention time: 12.3 min (C18 column, MeOH/H₂O 70:30).
Challenges and Alternative Approaches
Hydroxyl Group Protection
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of N-[2-oxo-2-(3-methylthiophen-2-yl)ethyl]benzamide.
Reduction: Formation of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzylamine.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The thiophene ring imparts unique electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, providing insights into their pharmacological properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl chain and benzamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Substituent Variations on the Ethyl Chain
- Heterocyclic Substituents: The target compound’s 3-methylthiophen-2-yl group contributes to π-π stacking and hydrophobic interactions, similar to thiophen-3-yl analogs . However, positional isomerism (thiophen-2-yl vs. 3-yl) may alter binding specificity.
Aromatic vs. Aliphatic Substituents :
Pharmacological Activities
- Antiviral Activity : Derivatives with 3-methylthiophen-2-yl groups (e.g., compound 19 in ) inhibit SARS-CoV-2 PLpro, highlighting the role of thiophene in viral protease binding.
- Antiparasitic Effects : Nitazoxanide demonstrates broad-spectrum activity, underscoring the importance of nitro-heterocyclic moieties in antiparasitic benzamides.
Spectroscopic and Structural Data
- NMR Analysis :
- X-ray Crystallography : Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirm planar amide bonds and intramolecular hydrogen bonding, critical for stability.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound includes a hydroxyethyl group, a benzamide moiety, and a thiophene ring, which contribute to its chemical reactivity and biological interactions. The typical synthesis involves the following steps:
- Formation of Hydroxyethyl Intermediate :
- Reaction of 3-methylthiophene with ethylene oxide in the presence of a base to yield 2-(3-methylthiophen-2-yl)ethanol.
- Amidation Reaction :
- The hydroxyethyl intermediate is reacted with benzoyl chloride in the presence of triethylamine to form the final compound.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyethyl chain and benzamide group can form hydrogen bonds, while the thiophene ring participates in π-π interactions, enhancing binding affinity and specificity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Compounds in this class have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related thiophene derivatives possess moderate antibacterial properties .
- Antioxidant Activity : The compound has been evaluated for its antioxidant potential, which is crucial for mitigating oxidative stress-related damage in biological systems.
- Anti-inflammatory Effects : Similar structures have been linked to anti-inflammatory activity, suggesting that this compound could modulate inflammatory pathways effectively.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antimicrobial Studies :
- A study highlighted the compound's effectiveness against various pathogens, demonstrating its potential as an antimicrobial agent. The microdilution method was employed to assess its activity against different bacterial strains.
| Pathogen | Activity Level |
|---|---|
| Gram-positive bacteria | Significant |
| Gram-negative bacteria | Moderate |
| Yeast (Candida species) | Significant |
- Case Studies :
- In vitro studies have shown that derivatives of benzamide exhibit anticancer properties, with several compounds demonstrating cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess similar properties that warrant further investigation.
Q & A
Q. What are the key synthetic routes for N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting a benzoyl chloride derivative with a hydroxyethylamine intermediate containing the 3-methylthiophene moiety .
- Purification : Techniques like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol) to isolate the product .
- Example reagents: Carbodiimides for coupling, dichloromethane or ethanol as solvents .
Q. What spectroscopic techniques are used for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm the hydroxyethyl, benzamide, and thiophene substituents .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Cytotoxicity assays (e.g., MTT or SRB) to screen for anticancer potential .
- Enzyme inhibition studies : Targeting kinases or proteases due to the benzamide-thiophene scaffold .
Q. What common chemical reactions does this compound undergo?
- Oxidation : Hydroxy group → ketone using hydrogen peroxide or m-CPBA .
- Substitution : Electrophilic aromatic substitution on the thiophene ring (e.g., bromination) .
- Hydrolysis : Amide bond cleavage under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature control : Higher temperatures (e.g., reflux) for faster amide formation but risk side reactions .
- Catalyst selection : Use of DMAP or HOBt to enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Real-time monitoring : TLC or HPLC to track reaction progress and minimize byproducts .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Multi-technique validation : Combine NMR, X-ray crystallography (e.g., SHELX refinement ), and computational modeling (DFT) .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks .
Q. What strategies determine the mechanism of action in anticancer research?
- Target identification : Protein binding assays (SPR, ITC) and siRNA knockdown studies .
- Molecular docking : Computational screening against cancer-related targets (e.g., Bcl-2 or EGFR kinases) .
- Metabolomics : LC-MS profiling to track downstream metabolic changes in treated cells .
Q. How is regioselectivity controlled in substitution reactions on the thiophene ring?
- Electronic effects : Electron-donating methyl groups at the 3-position direct electrophiles to the 5-position .
- Steric hindrance : Bulky substituents on the benzamide limit access to certain ring positions .
- Catalytic systems : Lewis acids (e.g., FeCl₃) enhance selectivity in halogenation .
Data Analysis & Computational Methods
Q. How to use computational tools to predict reactivity and stability?
Q. How to address discrepancies between experimental and computational data?
Q. Table 1: Key Reaction Conditions for Oxidation
| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| m-CPBA | DCM | 0°C → RT | Ketone derivative | 85 | |
| H₂O₂, AcOH | MeOH | Reflux | Sulfoxide byproduct | 62 |
Q. Table 2: Molecular Data for Structural Confirmation
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8 Hz, benzamide), 2.35 (s, CH₃) | |
| HRMS | m/z 334.1045 [M+H]⁺ (calc. 334.1038) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
